The compound is classified under the broader category of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It is also related to compounds like Rimonabant, which has been studied for its role as a cannabinoid receptor antagonist. The chemical structure can be referenced in various chemical databases and patents, such as those found in PubChem and Google Patents .
The synthesis of 1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide typically involves multi-step organic reactions that may include:
The specific parameters such as temperature, solvent choice, and reaction time can vary based on the desired yield and purity of the final product.
The molecular formula for 1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide is C22H23Cl3N4O. Key features of its molecular structure include:
The three-dimensional conformation and steric hindrance introduced by these substituents can significantly influence its pharmacodynamics.
Chemical reactions involving this compound primarily focus on its interactions with biological receptors. As a cannabinoid receptor antagonist, it may undergo reversible binding to CB1 receptors, inhibiting the effects of endocannabinoids. This interaction can lead to various downstream effects on neurotransmitter release and neuronal signaling pathways.
Additionally, potential metabolic pathways include:
Understanding these reactions is crucial for predicting pharmacokinetics and potential side effects.
The mechanism of action for 1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide primarily involves its role as a competitive antagonist at cannabinoid receptors. By binding to the CB1 receptor without activating it, this compound blocks the action of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol.
This antagonistic action can lead to:
Research indicates that compounds like this may also influence other signaling pathways related to mood regulation and anxiety .
Key physical and chemical properties include:
These properties are essential for understanding bioavailability and formulation development.
The primary applications of 1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide include:
Cannabinoid Receptor Type 1 (CB1) is a Class A G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Its seven transmembrane domains (TMDs) form a conserved structural scaffold, with the extracellular N-terminus and intracellular C-terminus regulating ligand access and signal transduction [4] [8]. CB1 receptors exhibit exceptionally high density in the striatum, hippocampus, substantia nigra, globus pallidus, and cerebellum, where they modulate neurotransmitter release via Gi/o protein coupling [1] [3]. This coupling inhibits adenylyl cyclase activity, suppresses voltage-gated calcium channels, and activates inwardly rectifying potassium channels – mechanisms critical for regulating synaptic plasticity [3] [9]. Functionally, CB1 activation influences key neurological pathways governing cognition, motor control, nociception, and reward processing [3] [6]. Alterations in CB1 receptor density or function are implicated in neuropathic pain, epilepsy, and obesity, making it a high-priority therapeutic target [1] [3].
Table 1: Regional Distribution and Functional Roles of CB1 Receptors
Brain Region | Receptor Density | Primary Neurological Functions |
---|---|---|
Striatum | Very High | Motor coordination, habit formation |
Hippocampus | High | Memory consolidation, spatial navigation |
Cerebellum | High | Motor learning, balance |
Cerebral Cortex | Moderate | Executive function, sensory processing |
Brain Stem | Low | Autonomic functions, arousal |
The discovery of the diarylpyrazole scaffold revolutionized CB1 ligand development by addressing limitations of early cannabinoids. Δ9-Tetrahydrocannabinol (THC), the psychoactive component of cannabis, exhibits high lipophilicity (log D7.4 ≈ 7.0), causing slow brain penetration and extensive non-specific binding [1] [4]. Initial synthetic agonists like WIN 55,212-2 similarly suffered from high lipophilicity and poor selectivity [1] [8]. Rimonabant (SR141716A), the prototypical 1,5-diarylpyrazole inverse agonist, emerged in 1994 with improved properties: CB1 affinity (Ki = 35–46 nM), reduced log D7.4 (4.6 ± 0.8), and >1000-fold selectivity over CB2 receptors [1] [5] [8]. Its molecular architecture established the canonical CB1 antagonist pharmacophore:
This scaffold became the template for advanced ligands like the subject compound (JHU75528/NIDA-41020), which optimized rimonabant’s structure for enhanced binding and pharmacokinetics [1] [2].
Table 2: Evolution of Key Pyrazole-Based CB1 Ligands
Compound | CB1 Ki (nM) | log D7.4 | Structural Innovations |
---|---|---|---|
Rimonabant (SR141716A) | 35–46 | 4.6 ± 0.8 | First diarylpyrazole inverse agonist |
AM251 | ~8 | ~5.0 | Iodination at phenyl-5 position |
JHU75528 | 11 ± 7 | 3.6 ± 0.3 | 4-Methyl group; 4-methoxyphenyl at C5 |
JHU76609 | 2.0–3.7 | 2.8 ± 0.1 | Piperidine → pyrrolidine substitution |
The molecular architecture of 1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide (JHU75528) exemplifies strategic modifications to enhance CB1 affinity and selectivity:
1-(2,4-Dichlorophenyl Group (Position 1): This hydrophobic moiety occupies a steric niche formed by transmembrane helices 3, 4, 5, and 6 (TM3/4/5/6). The 2,4-dichloro substitution pattern is optimal for π-stacking interactions with residues Phe200/Trp279/Trp356 in CB1’s aromatic microdomain [5] [8]. Mutation studies confirm this region’s role: replacing Lys192 with alanine disrupts hydrogen bonding to the carboxamide carbonyl, reducing binding affinity by >10-fold [5].
5-(4-Methoxyphenyl) Group (Position 5): The para-methoxy extension enhances both affinity and metabolic stability compared to rimonabant’s 4-chlorophenyl. The methoxy oxygen forms a hydrogen bond with Ser383 in TM7, a residue unique to CB1 (conserved as Thr in CB2) [1] [6]. Crucially, this group’s orientation within the extracellular vestibule near TM2/TM7/ECL2 exploits differential residue I267 (CB1) versus L182 (CB2). Isoleucine’s bulkier side chain accommodates the 4-methoxyphenyl, while leucine in CB2 creates steric hindrance [6].
4-Methyl Group (Position 4): The methyl substituent projects into a hydrophobic pocket defined by Val196, Phe170, Leu387, and Met384. This addition increases molecular rigidity, reducing the entropic penalty upon binding and contributing to JHU75528’s higher affinity (Ki = 11 ± 7 nM) versus rimonabant [1] [5].
N-Piperidin-1-yl Carboxamide: The tertiary amine engages in a salt bridge with Asp366 in TM6, stabilizing the inactive receptor conformation characteristic of inverse agonism [5] [8]. Replacing piperidine with pyrrolidine (as in JHU76609) increases affinity but reduces selectivity, underscoring the piperidine’s role in optimizing steric complementarity [4].
Table 3: Key Binding Interactions of JHU75528 Substituents
Structural Element | Interacting CB1 Residues | Interaction Type | Functional Role |
---|---|---|---|
1-(2,4-Dichlorophenyl) | Phe200, Trp279, Trp356 | π-Stacking, van der Waals | Anchors ligand in hydrophobic pocket |
5-(4-Methoxyphenyl) | Ser383, I267 | H-bonding, steric complementarity | Selectivity filter (CB1 vs. CB2) |
4-Methyl | Val196, Leu387, Met384 | Hydrophobic | Enhances binding enthalpy and rigidity |
Carboxamide Carbonyl | Lys192 | H-bond | Stabilizes inactive conformation; inverse agonism |
N-Piperidin-1-yl | Asp366 | Ionic interaction | Reinforces inverse agonist efficacy |
These targeted modifications yielded JHU75528’s optimized properties: balanced lipophilicity (log D7.4 = 3.6 ± 0.3) for blood-brain barrier penetration, nanomolar CB1 affinity, and significantly reduced off-target interactions compared to first-generation antagonists [1] [4]. Its design exemplifies structure-guided optimization leveraging critical differences in the orthosteric binding sites of CB1 versus CB2 receptors.
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